

Technical Support Center: Optimizing Nivolumab and Relatlimab Combination Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nivolumab and relatlimab combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the nivolumab and relatlimab combination?

Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that targets the programmed death-1 (PD-1) receptor.^{[1][2][3]} It blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which releases the inhibition of the anti-tumor immune response.^{[1][4]} Relatlimab is a human IgG4 monoclonal antibody that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.^{[5][6][7]} By binding to LAG-3, relatlimab prevents its interaction with its ligands, primarily MHC class II, which in turn reduces LAG-3-mediated immune suppression and promotes T-cell proliferation and cytokine secretion.^{[5][8]} The dual blockade of PD-1 and LAG-3 pathways results in increased T-cell activation and a more potent anti-tumor immune response compared to either agent alone.^{[8][9]}

Q2: What is the FDA-approved dosage and administration for the nivolumab and relatlimab fixed-dose combination (Opdualag™)?

The FDA-approved fixed-dose combination of nivolumab and relatlimab, known as Opdualag™, is indicated for the treatment of unresectable or metastatic melanoma in adult and pediatric patients 12 years of age or older.^{[7][10][11]} The recommended dosage for adult and

pediatric patients weighing at least 40 kg is 480 mg of nivolumab and 160 mg of relatlimab administered intravenously every 4 weeks.[10][11][12][13] This is continued until disease progression or unacceptable toxicity occurs.[12][13] The infusion is typically administered over 30 minutes.[14] For pediatric patients 12 years or older weighing less than 40 kg, a recommended dosage has not been established.[11]

Q3: What were the key efficacy findings from the pivotal RELATIVITY-047 trial?

The RELATIVITY-047 trial was a phase II/III study that evaluated the efficacy of the nivolumab and relatlimab fixed-dose combination compared to nivolumab monotherapy in patients with previously untreated, unresectable, or metastatic melanoma.[10][15][16] The combination therapy demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS).[15] At a median follow-up of 13.2 months, the median PFS was 10.12 months for the combination group compared to 4.63 months for the nivolumab monotherapy group.[15] An updated analysis with a median follow-up of 25.3 months continued to show a significant PFS benefit with the combination therapy.[17]

Troubleshooting Guide

Q4: How should immune-mediated adverse reactions (IMARs) be managed during treatment?

Close monitoring for symptoms and signs of IMARs is crucial.[12] Liver enzymes, creatinine, and thyroid function should be evaluated at baseline and periodically throughout treatment.[12][18] For suspected IMARs, a thorough workup should be initiated to rule out other causes.[12] Management typically involves withholding or permanently discontinuing treatment based on the severity of the reaction and may require the administration of corticosteroids.[12][19] For severe (Grade 3) IMARs, treatment should be withheld.[12] For life-threatening (Grade 4) or recurrent severe IMARs, permanent discontinuation is recommended.[12]

Q5: Are dose reductions recommended for managing adverse events?

No, dose reductions of the nivolumab and relatlimab fixed-dose combination are not recommended.[10][13] Management of adverse reactions typically involves delaying or discontinuing treatment.[19]

Q6: What is the protocol for preparing and administering the intravenous infusion?

The nivolumab and relatlimab fixed-dose combination is for intravenous use only.[13] It can be administered undiluted or diluted with 0.9% Sodium Chloride Injection or 5% Dextrose in Water (D5W).[9][13] The final concentration for infusion should be within the range of 3 to 12 mg/mL for nivolumab and 1 to 4 mg/mL for relatlimab.[9][13] The solution should be administered over 30 minutes through an intravenous line containing a sterile, non-pyrogenic, low protein binding in-line filter (pore size of 0.2 to 1.2 micrometers).[13][18] Do not co-administer other drugs through the same intravenous line.[13]

Q7: Are there any known biomarkers that can predict response to this combination therapy?

Biomarker analyses from the RELATIVITY-047 trial have been conducted to identify patient populations that may derive the most benefit.[20] Studies have suggested that patients with low PD-L1 expression and high LAG-3 expression may be more likely to respond to the combination therapy compared to nivolumab alone.[21] Further research indicates that baseline immune features, such as higher gene expression signatures of B cells, CD8 T cells, and increased expression of TIGIT and IFN- γ , are associated with a major pathologic response.[22] Conversely, higher expression of B7-H3 may be a marker of resistance.[22][23]

Data Presentation

Table 1: Efficacy Results from the RELATIVITY-047 Trial

Endpoint	Nivolumab + Relatlimab (n=355)	Nivolumab Monotherapy (n=359)	Hazard Ratio (95% CI)	P-value
Median Progression-Free Survival (months)	10.12[15]	4.63[15]	0.75 (0.62-0.92) [15]	0.0055[15]
Objective Response Rate (%)	43.1[24]	32.6[24]	-	-
Median Overall Survival (months)	Not Reached	34.1[10]	0.80 (0.64-1.01) [10]	0.0593[15]

Table 2: Common Adverse Events (≥15%) in the RELATIVITY-047 Trial

Adverse Event	Nivolumab + Relatlimab (%)	Nivolumab Monotherapy (%)
Musculoskeletal pain	45[12]	-
Fatigue	39[12]	-
Rash	28[12]	-
Pruritus	25[12]	-
Diarrhea	24[12]	-
Headache	18[12]	-
Nausea	17[12]	-
Hypothyroidism	17[12]	-
Decreased appetite	15[12]	-
Cough	15[12]	-

Table 3: Grade 3/4 Treatment-Related Adverse Events of Interest

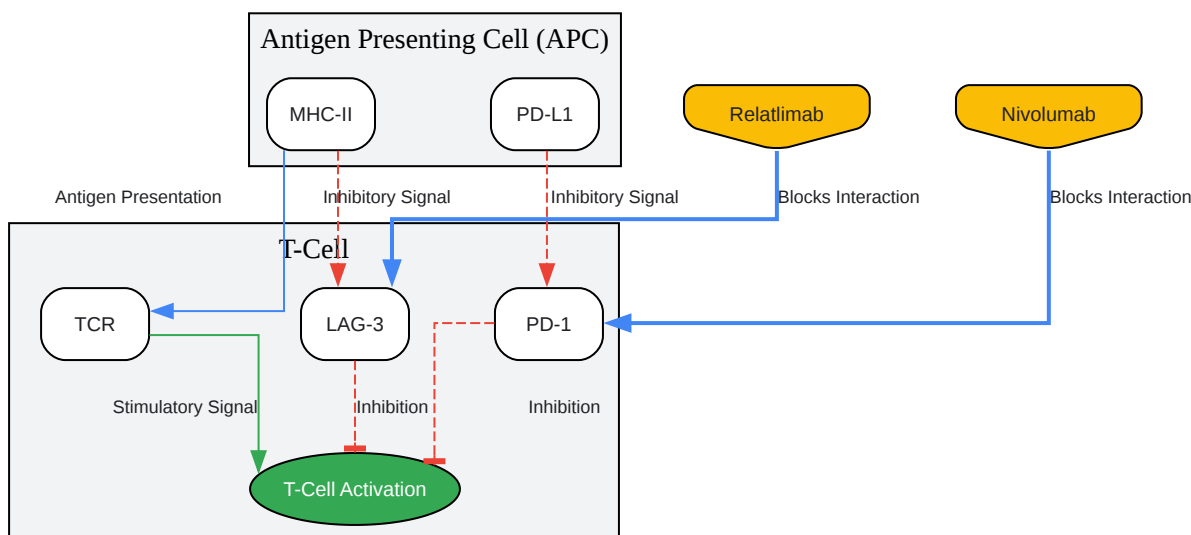
Adverse Event	Nivolumab + Relatlimab (%)	Nivolumab Monotherapy (%)
All Grade 3/4 TRAEs	21.1[24][25]	11.1[24][25]
Myocarditis	1.7	0.6
Adrenal Insufficiency	1.4	0.3
Hepatitis	1.4	0.6

Data for Myocarditis, Adrenal Insufficiency, and Hepatitis are from an analysis of the RELATIVITY-047 trial.

Experimental Protocols & Visualizations

Signaling Pathway

The combination of nivolumab and relatlimab targets two distinct inhibitory pathways on T-cells to enhance anti-tumor immunity.

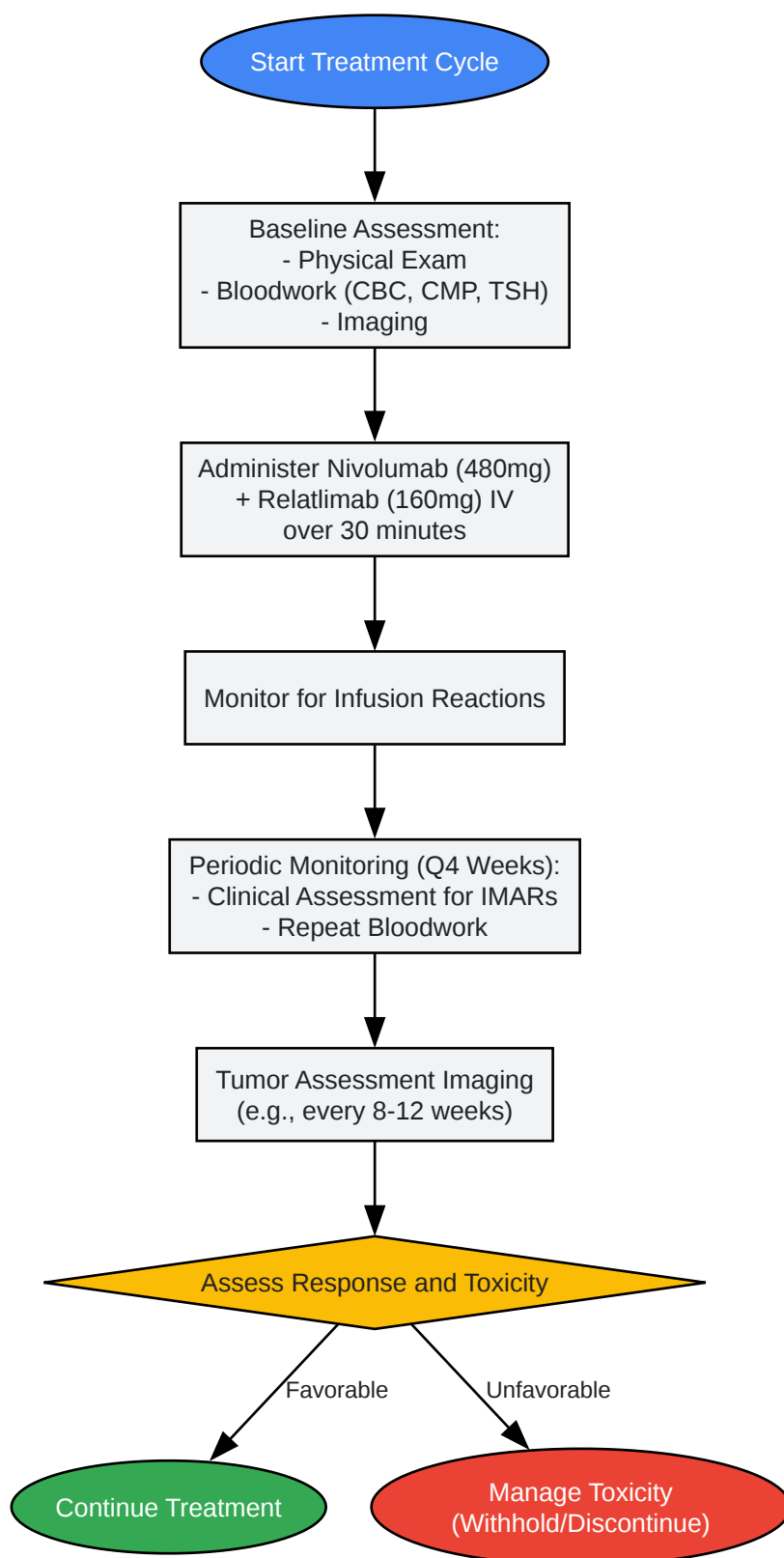


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Caption: Dual blockade of PD-1 and LAG-3 pathways by nivolumab and relatlimab.

Experimental Workflow: Patient Monitoring

A systematic approach to patient monitoring is essential for safety and efficacy assessment during treatment with nivolumab and relatlimab.

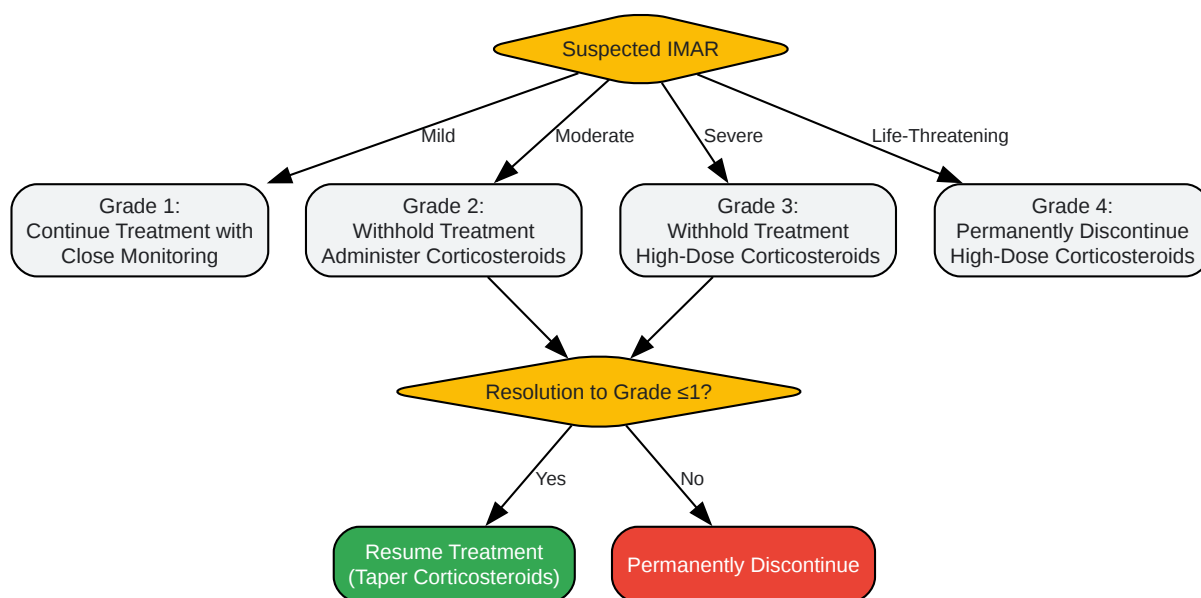


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Caption: Workflow for patient monitoring during nivolumab and relatlimab therapy.

Logic Diagram: Management of Immune-Mediated Adverse Reactions (IMARs)

This diagram outlines the decision-making process for managing common IMARs based on their severity.



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Caption: Decision tree for managing immune-mediated adverse reactions by grade.

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Nivolumab and Relatlimab Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668191#optimizing-dosage-for-nivolumab-and-relatlimab-combination]

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